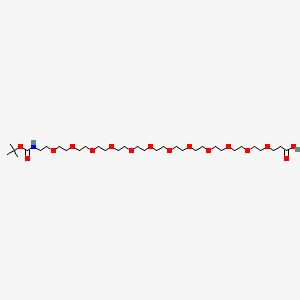

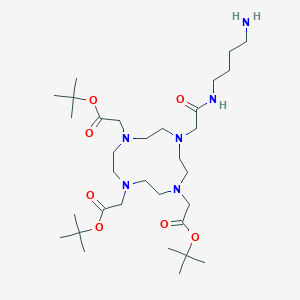

H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This peptide sequence consists of 14 amino acids: Arginine (Arg), Lysine (Lys), Isoleucine (Ile), Serine (Ser), Alanine (Ala), Serine (Ser), Glutamic Acid (Glu), Phenylalanine (Phe), Aspartic Acid (Asp), Arginine (Arg), Proline (Pro), Leucine (Leu), and Arginine (Arg) .

Synthesis Analysis

Peptide synthesis is a complex process that involves the formation of peptide bonds between amino acids. The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence, starting from the C-terminus (Arg) and moving towards the N-terminus (Arg). Each addition would involve the formation of a peptide bond between the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide bonds in this sequence would adopt a trans conformation, which is more energetically favorable. The side chains of the amino acids would also contribute to the overall structure of the peptide, with hydrophobic amino acids (like Ile, Ala, Phe, Pro, and Leu) tending to cluster together and away from water, and hydrophilic amino acids (like Arg, Lys, Ser, Glu, and Asp) interacting with water .

Chemical Reactions Analysis

The chemical reactions involving this peptide would primarily involve the functional groups in its amino acids. For example, the carboxyl groups in Glu and Asp could undergo reactions involving deprotonation, forming a carboxylate ion. The amino groups in Arg and Lys could undergo reactions involving protonation, forming an ammonium ion .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its amino acids. For example, the hydrophobicity of the peptide would be influenced by the presence of hydrophobic amino acids like Ile, Ala, Phe, Pro, and Leu. The net charge of the peptide at a given pH would be determined by the pKa values of the ionizable groups in its amino acids .

科学研究应用

生长激素释放因子

像 H-Arg-Lys-Ile-Ser-Ala-Ser-Glu-Phe-Asp-Arg-Pro-Leu-Arg-OH 这样的肽的一个关键应用领域是生长激素释放。由 Guillemin 等人(1982 年) 进行的一项研究描述了一种从导致肢端肥大症的人类胰腺肿瘤中分离出的肽。尽管序列不同,但这种肽在刺激生长激素分泌方面的应用具有相似性。

肿瘤来源的血管生成素

另一个重要应用是肿瘤血管生成的研究。Strydom 等人(1985 年) 研究了人类肿瘤来源的血管生成素的氨基酸序列,血管生成素是参与肿瘤血管生成的一个因子。对这种肽的研究极大地促进了我们对肿瘤如何促进新血管发育的理解。

肌肉蛋白研究

组成相似的肽也用于肌肉蛋白研究。Heil 等人(1974 年) 研究了骨骼肌中肌苷酸激酶的氨基酸序列。了解这些序列有助于破译肌肉代谢和功能的复杂机制。

组织相容性复合物研究

对组织相容性复合物蛋白的研究也涉及类似的肽,组织相容性复合物蛋白对免疫系统功能至关重要。Uehara 等人(1980 年) 确定了小鼠组织相容性抗原的氨基末端残基,这对于理解免疫反应和移植相容性至关重要。

促皮质激素释放因子研究

对促皮质激素释放因子的研究是另一个应用领域,促皮质激素释放因子对压力和代谢反应很重要。Spiess 等人(1981 年) 分析了具有促皮质激素释放活性的绵羊下丘脑多肽的序列,这有助于我们理解身体如何在分子水平上对压力做出反应。

作用机制

The mechanism of action of a peptide depends on its specific sequence and structure. This peptide sequence appears attractive for cell culture and cell attachment due to its similarity to the RGD sequence, which is known for its eminent cell adhesion properties .

安全和危害

The safety and hazards associated with a peptide depend on its specific sequence and structure. Generally, peptides are considered to be safe and well-tolerated. However, some peptides can have biological activity that could potentially cause adverse effects. It’s important to handle peptides with care and use appropriate safety measures .

未来方向

The future directions for research on this peptide could involve further studies to elucidate its biological activity and potential applications. For example, given its similarity to the RGD sequence, this peptide could be investigated for its potential use in cell culture and tissue engineering .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H115N23O20/c1-6-36(4)52(90-56(101)40(19-10-11-25-69)81-54(99)39(70)18-12-26-77-66(71)72)63(108)89-47(33-92)60(105)80-37(5)53(98)88-48(34-93)61(106)82-41(23-24-50(94)95)55(100)85-45(31-38-16-8-7-9-17-38)58(103)86-46(32-51(96)97)59(104)83-42(20-13-27-78-67(73)74)64(109)91-29-15-22-49(91)62(107)87-44(30-35(2)3)57(102)84-43(65(110)111)21-14-28-79-68(75)76/h7-9,16-17,35-37,39-49,52,92-93H,6,10-15,18-34,69-70H2,1-5H3,(H,80,105)(H,81,99)(H,82,106)(H,83,104)(H,84,102)(H,85,100)(H,86,103)(H,87,107)(H,88,98)(H,89,108)(H,90,101)(H,94,95)(H,96,97)(H,110,111)(H4,71,72,77)(H4,73,74,78)(H4,75,76,79)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUSRFWRIUYFIF-KTFPRAGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H115N23O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1574.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)